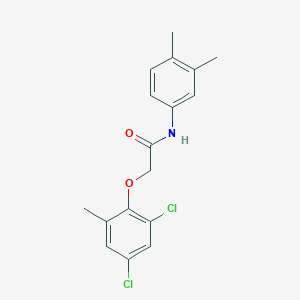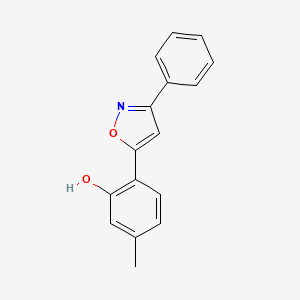
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide, also known as 4-MPH, is a synthetic compound that belongs to the class of substituted cathinones. It is a designer drug that has gained popularity in recent years due to its psychostimulant effects. The compound is structurally similar to other cathinones such as methylone and ethylone, which are known to produce euphoria, increased energy, and heightened alertness.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased energy, euphoria, and heightened alertness. The compound also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The use of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. The compound also leads to the release of dopamine and norepinephrine in the brain, which results in increased energy, euphoria, and heightened alertness.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also readily available and relatively inexpensive. However, the compound has several limitations, including its potential for abuse and its lack of selectivity for specific neurotransmitter systems.
Future Directions
There are several future directions for research on N-(4-methylphenyl)-1-pyrrolidinecarbothioamide. These include further studies on its mechanism of action and physiological effects, as well as investigations into its potential therapeutic applications. Additionally, there is a need for research on the long-term effects of the compound on the brain and body, as well as its potential for addiction and abuse.
Synthesis Methods
The synthesis of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 4-methylpropiophenone with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the pyrrolidine ring. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has been used extensively in scientific research to study its mechanism of action and physiological effects. The compound is known to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This, in turn, leads to the psychostimulant effects observed in users.
properties
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-4-6-11(7-5-10)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSNYJBZSAYVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)

![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)

![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)

